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Introduction

The Barton-McCombie deoxygenation is a powerful and widely used chemical reaction in

organic synthesis for the removal of a hydroxyl group from an organic compound, replacing it

with a hydrogen atom.[1] Developed by Sir Derek Barton and Stuart W. McCombie in 1975, this

reaction proceeds via a radical-mediated mechanism and has become a cornerstone for the

deoxygenation of alcohols, particularly in the synthesis of complex natural products.[2][3] The

reaction is valued for its mild conditions and tolerance of various functional groups.[4][5]

The overall transformation involves two key stages:

Activation of the Alcohol: The hydroxyl group is first converted into a thiocarbonyl derivative,

such as a xanthate or thionoester.[6]

Radical-Mediated Reduction: The thiocarbonyl derivative is then treated with a radical

initiator and a hydrogen atom donor to effect the deoxygenation.[7]

Reaction Mechanism
The Barton-McCombie deoxygenation proceeds through a radical chain mechanism. The

process is initiated by the homolytic cleavage of a radical initiator, typically

azobisisobutyronitrile (AIBN), upon heating. The resulting radical abstracts a hydrogen atom

from the hydrogen donor, most commonly tributyltin hydride (n-Bu₃SnH), to generate a

tributylstannyl radical (Bu₃Sn•).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1239212?utm_src=pdf-interest
https://nrochemistry.com/barton-mccombie-reaction/
https://www.alfa-chemistry.com/resources/barton-mccombie-deoxygenation.html
https://en.chem-station.com/reactions-2/2014/06/barton-mccombie-deoxygenation.html
https://www.allaboutchemistry.net/barton-mccombie-deoxygenation/
https://www.researchgate.net/publication/270342297_ChemInform_Abstract_Applications_of_Barton-McCombie_Reaction_in_Total_Syntheses
https://www.organic-chemistry.org/namedreactions/barton-mccombie-reaction.shtm
https://www.organicreactions.org/pubchapter/the-barton-mccombie-reaction/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The key steps of the propagation cycle are as follows:

The tributylstannyl radical attacks the sulfur atom of the thiocarbonyl group of the activated

alcohol (e.g., a xanthate).[8]

This addition leads to the fragmentation of the intermediate, cleaving the C-O bond and

forming a carbon-centered alkyl radical (R•). The formation of a very stable tin-sulfur bond

provides the thermodynamic driving force for this step.[8][9]

The newly formed alkyl radical then abstracts a hydrogen atom from another molecule of

tributyltin hydride, yielding the desired deoxygenated alkane product (R-H) and regenerating

the tributylstannyl radical, which continues the chain reaction.[8]
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Caption: Radical chain mechanism of the Barton-McCombie deoxygenation.
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Experimental Protocols
The following protocols provide a general step-by-step procedure for the deoxygenation of a

secondary alcohol.

Protocol 1: Formation of an S-Methyl Xanthate
Derivative
This step converts the alcohol into a reactive thiocarbonyl intermediate.

Materials:

Alcohol substrate

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous tetrahydrofuran (THF)

Carbon disulfide (CS₂)

Methyl iodide (MeI)

Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Two-necked round-bottom flask, magnetic stirrer, rubber septum, argon or nitrogen inlet.

Procedure:

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or

nitrogen), add the alcohol (1.0 equiv) and anhydrous THF.[10]

Cool the solution to 0 °C using an ice bath.
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Carefully add sodium hydride (1.5 equiv) portion-wise to the stirred solution.[1] The mixture is

typically stirred at 0 °C for 30 minutes to form the alkoxide.

Add carbon disulfide (5.0 equiv) dropwise to the mixture at 0 °C.[10]

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The

solution will typically turn yellow or orange.[1]

Add methyl iodide (5.0 equiv) to the reaction mixture and continue stirring at room

temperature for 12-24 hours.[1]

Quench the reaction by slowly adding saturated aqueous NH₄Cl.[1]

Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.[1]

Purify the crude product by flash column chromatography to yield the S-methyl xanthate

derivative.[10]

Protocol 2: Deoxygenation of the Xanthate
This is the core radical reduction step.

Materials:

Xanthate derivative (from Protocol 1)

Anhydrous toluene

Tributyltin hydride (n-Bu₃SnH)

Azobisisobutyronitrile (AIBN)

Round-bottom flask, magnetic stirrer, reflux condenser, argon or nitrogen inlet.

Procedure:
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In a round-bottom flask, dissolve the xanthate (1.0 equiv) in anhydrous toluene.[1]

Add AIBN (0.2 equiv) and tributyltin hydride (2.0 equiv) to the solution at room temperature.

[1][10]

Heat the reaction mixture to 90-110 °C (reflux) and stir for 2-4 hours, or until TLC or GC-MS

analysis indicates complete consumption of the starting material.[1]

Cool the reaction mixture to room temperature.

Concentrate the mixture in vacuo. The removal of tin byproducts can be challenging. A

common method is to treat the crude mixture with a saturated solution of potassium fluoride

(KF) in methanol to precipitate tributyltin fluoride, which can be removed by filtration.

Purify the crude product by flash column chromatography to obtain the final deoxygenated

compound.[1]
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Step 1: Xanthate Formation

Step 2: Deoxygenation
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Caption: General experimental workflow for the Barton-McCombie deoxygenation.
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Data Summary: Reaction Parameters and
Alternatives
The efficiency of the Barton-McCombie deoxygenation can be influenced by the substrate and

the choice of reagents.
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Substrate
Type

Thiocarbon
yl
Derivative

Hydrogen
Donor

Typical
Conditions

Yield Range Notes

Secondary

Alcohol

S-Methyl

Xanthate
n-Bu₃SnH

AIBN,

Toluene, 90-

110°C

70-95%

Generally

high-yielding

and reliable.

Tertiary

Alcohol

Phenyl

Thionocarbon

ate

n-Bu₃SnH

AIBN,

Toluene,

110°C

60-90%

Good

substrates

due to stable

tertiary

radical

intermediate.

Primary

Alcohol

Thiocarbonyl

diimidazole

(TCDI)

derivative

(TMS)₃SiH

AIBN,

Toluene,

110°C

40-75%

Less efficient

due to

primary

radical

instability;

often requires

more reactive

H-donors like

silanes.[2][11]

Vicinal Diol Bis-xanthate n-Bu₃SnH

AIBN,

Toluene,

110°C

60-80%

Leads to the

formation of

an alkene via

elimination.[8]

[12]
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Sensitive

Substrate

TCDI

derivative

Phenylsilane

(PhSiH₃)

AIBN,

Dioxane,

80°C

70-95%

Tin-free

methods are

preferred for

sensitive

molecules

and to

simplify

purification.

[12]

Note on Tributyltin Hydride Alternatives: The primary drawback of the traditional Barton-

McCombie reaction is the use of toxic and difficult-to-remove tributyltin hydride.[2][9] Significant

research has focused on developing alternatives:

Silanes: Tris(trimethylsilyl)silane ((TMS)₃SiH) and phenylsilane are effective, less toxic

hydrogen donors.[2][13]

Catalytic Tin Systems: Using a catalytic amount of a tin source with a stoichiometric amount

of a reducing agent like polymethylhydrosiloxane (PMHS) or sodium borohydride minimizes

tin waste.[2]

Boranes: Trialkylborane-water complexes can also serve as convenient hydrogen atom

donors.[8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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